![molecular formula C9H11IO2 B2843076 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2580197-37-9](/img/structure/B2843076.png)
5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is a chemical compound . It is a C (sp3)-rich polycyclic hydrocarbon scaffold which has a potential to become valuable tools in medicinal chemistry and crop science as saturated bioisosteres of benzenoids .
Synthesis Analysis
The synthesis of tricyclo [3.3.0.03,7]octane (bisnoradamantane or stellane) 1,5-dicarbonic acid derivatives, which includes 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid, is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation . The reaction outcome is determined by the stereochemistry of the substrate .Molecular Structure Analysis
The X-ray crystallographic analysis of the stellane 1,5-dicarbonic acid dimethyl ester has revealed that this scaffold is an optimal saturated isostere for ortho-disubstituted benzene where substituents exhibit the in-plane topology .Chemical Reactions Analysis
The synthetic protocol is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation . DFT computations have revealed that the reaction proceeds via the dianion of dimethyl octahydropentalene-2,5-dicarboxylate, which undergoes SET oxidation by I2 to form a radical anion . The subsequent cyclization followed by a second SET oxidation gives the desired stellane derivative .科学的研究の応用
Synthesis and Structural Studies
Research involving 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid primarily focuses on its synthesis, structural analysis, and application as an intermediate in organic synthesis. For instance, studies have demonstrated the synthesis of optically active derivatives and analyzed their absolute configurations, highlighting the compound's role in the preparation of complex molecules (Naemura, Komatsu, & Chikamatsu, 1986). Similarly, research on bicyclic pyrrolidine derivatives, derived from related bicyclic structures, has shown their efficiency as chiral auxiliaries in asymmetric syntheses (Martens & Lübben, 1991).
Decarboxylative Acylation Techniques
The compound's framework has also been explored in the context of decarboxylative acylation, where 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as an effective reagent. This method facilitates the transformation of carboxylic acids into α-keto and α,β-unsaturated amides or esters without the need for metal catalysts, showcasing the potential of related bicyclic structures in synthetic organic chemistry (Zhang et al., 2017).
Development of New Peptidomimetics
Further studies have employed bicyclic lactones derived from renewable sources like cellulose for the synthesis of new sugar amino acids. These amino acids serve as isosters for dipeptide glycine-alanine, with potential applications in the development of peptidomimetics featuring conformationally restricted structures. Such research underscores the versatility of bicyclic compounds in medicinal chemistry and drug design (Defant et al., 2011).
Molecular Tiling and Supramolecular Chemistry
The interaction of 1,4-diazabicyclo[2.2.2]octane with tricarboxylic acids, leading to molecular tiling and the formation of two-dimensional sheets, highlights the role of bicyclic compounds in supramolecular chemistry. These studies provide insights into hydrogen bonding and molecular self-assembly, contributing to the understanding of crystal engineering and material science (Meehan et al., 1997).
Conformation and Supramolecular Aggregation
Research into the conformation of bicyclic compounds and their derivatives has revealed the significance of molecular structure in determining the properties of materials. For example, the analysis of hydroxycarboxylic acid derivatives has shed light on how the orientation of functional groups affects the formation of supramolecular aggregates, offering potential pathways for the design of new materials with specific properties (Foces-Foces et al., 2007).
特性
IUPAC Name |
5-iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-9-3-5-1-8(9,7(11)12)2-6(5)4-9/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNTTWLYHGHSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1(CC2C3)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2842994.png)
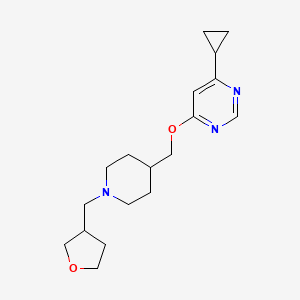
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2843002.png)
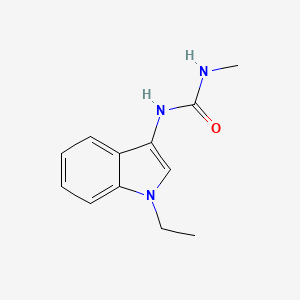
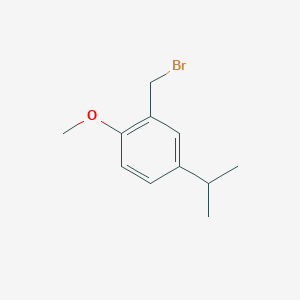
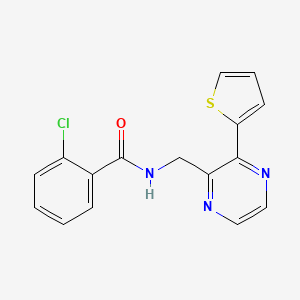
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)
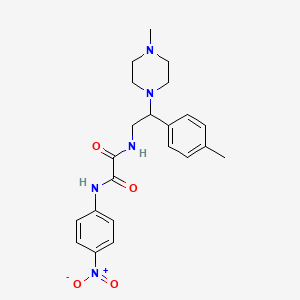
![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)
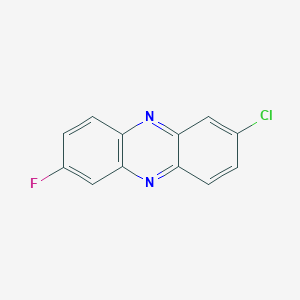
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)
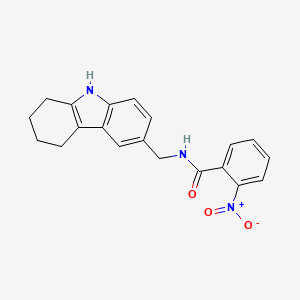
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)